(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid
CAS No.:
Cat. No.: VC18138238
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | (3S)-3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | GSRFZMVJWWXSBO-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1 |
Introduction
Chemical Structure and Properties
Molecular Configuration
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | -20°C (sealed, dry) | |
| Optical Rotation | Dependent on enantiomeric purity |
Synthesis and Stereochemical Control
Boc Protection of β-Amino Acids
The synthesis begins with Boc protection of a β-cyclopentylalanine precursor. Cyclopentylamine is reacted with Boc anhydride () in dichloromethane or THF, typically at 0–25°C, yielding the Boc-protected intermediate . Subsequent coupling with bromoacetic acid derivatives under basic conditions (e.g., NaOH/KCO) forms the propanoic acid backbone.
Enzymatic Resolution
Patent WO2004043905A1 details enzymatic methods for resolving racemic mixtures using lipases or esterases. For example:
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Substrate: Racemic ester or amide derivative.
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Conditions: pH 7–9, 50–120°C, yielding enantiomerically pure (3S)-acid after hydrolysis .
Iron-Catalyzed 1,3-Nitrogen Migration
A novel two-step protocol converts carboxylic acids to Boc-protected α-amino acids :
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Azanyl Ester Formation: React cyclopentylpropionic acid with BocNHOH.
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Iron-Catalyzed Migration: catalyst induces 1,3-nitrogen shift, achieving >90% enantiomeric excess (ee) for the (3S)-isomer .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Enzymatic Resolution | 70–85 | 95–98 | High stereoselectivity |
| Iron-Catalyzed | 82–91 | 90–96 | Broad substrate tolerance |
| Traditional Protection | 65–75 | 85–90 | Simplicity |
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound is a staple in solid-phase peptide synthesis (SPPS). Its Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA), enabling sequential coupling . For example:
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Case Study: Incorporation into NR2B receptor antagonists improved metabolic stability and blood-brain barrier penetration.
Chiral Building Blocks
Asymmetric synthesis leverages the (3S)-configuration to construct non-racemic α-amino acids. Applications include:
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Protease Inhibitors: Cyclopentyl side chains enhance binding to hydrophobic enzyme pockets .
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Anticancer Agents: Derivatives show activity against breast cancer cell lines (IC = 2.1–4.3 µM).
Table 3: Biological Activities of Derivatives
| Supplier | Purity (%) | Price (1 g) | CAS Number |
|---|---|---|---|
| HDH Pharma | 98 | $284 | 401514-71-4 |
| Thermo Scientific | 98 | $107 | 140-77-2 (precursor) |
| GlpBio | 95 | $257 | 776330-74-6 |
Future Directions
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